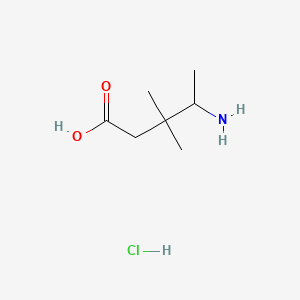
2-Methylfuran-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylfuran-d3 is a deuterium-labeled compound, specifically a stable isotope of 2-Methylfuran. It is used as a reference material in various scientific studies due to its unique properties. The molecular formula of this compound is C5H3D3O, and it has a molecular weight of 85.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylfuran-d3 can be synthesized through the deuteration of 2-Methylfuran. This process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a suitable catalyst . The reaction is typically carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective deuteration. The product is then purified using techniques such as distillation and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methylfuran-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Methylfuran-3-one and other oxidation products.
Reduction: Reduction reactions can convert it into 2-Methyltetrahydrofuran.
Substitution: It can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Substitution: Various reagents like halogens and acids can be used for substitution reactions.
Major Products
Oxidation: 2-Methylfuran-3-one and other ketones.
Reduction: 2-Methyltetrahydrofuran.
Substitution: Various substituted furans depending on the reagents used.
Scientific Research Applications
2-Methylfuran-d3 has a wide range of applications in scientific research:
Biology: Employed in metabolic studies to trace the pathways of furan derivatives in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of high-value chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methylfuran-d3 involves its interaction with molecular targets through various pathways:
Oxidation Pathway: The compound undergoes low-temperature oxidation, forming peroxide radicals which further decompose into stable aldehydes and cyclic ketones.
Reduction Pathway: In reduction reactions, it is converted into 2-Methyltetrahydrofuran through hydrogenation.
Substitution Pathway: Substitution reactions involve the replacement of deuterium atoms with other functional groups, altering the compound’s properties.
Comparison with Similar Compounds
2-Methylfuran-d3 can be compared with other deuterated furans such as:
3-Methylfuran-d3: Similar in structure but with the deuterium atoms at different positions.
2,5-Dimethylfuran-d3: Contains additional methyl groups, leading to different chemical properties.
2-Ethylfuran-d3: Has an ethyl group instead of a methyl group, affecting its reactivity.
Uniqueness
This compound is unique due to its specific deuterium labeling, which makes it an ideal reference material for various analytical techniques. Its stability and well-defined structure allow for precise studies in both academic and industrial research .
Properties
Molecular Formula |
C5H6O |
|---|---|
Molecular Weight |
85.12 g/mol |
IUPAC Name |
2,3,4-trideuterio-5-methylfuran |
InChI |
InChI=1S/C5H6O/c1-5-3-2-4-6-5/h2-4H,1H3/i2D,3D,4D |
InChI Key |
VQKFNUFAXTZWDK-NRUYWUNFSA-N |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C)[2H] |
Canonical SMILES |
CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)
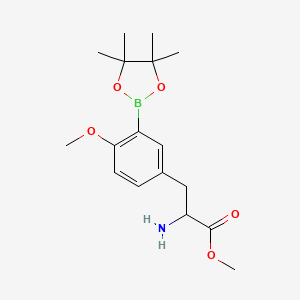

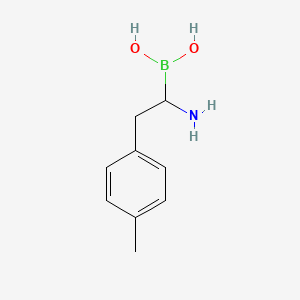

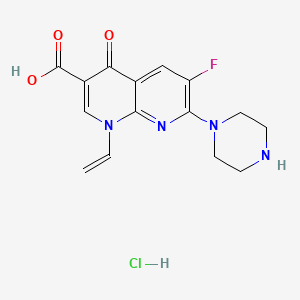
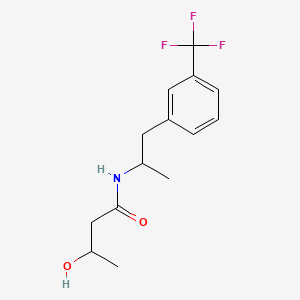
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13407249.png)
![{4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13407250.png)
![[4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)

![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)

